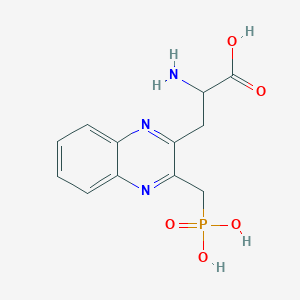
Saxagliptin N-Carboxybenzyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saxagliptin N-Carboxybenzyl is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Saxagliptin works by inhibiting the DPP-4 enzyme, which results in prolonged active incretin levels, thereby improving glycemic control .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves the amide coupling of N-Boc-3-hydroxyadamantylglycine and methanoprolineamide using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of saxagliptin often employs large-scale synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process involves multiple steps, including the preparation of intermediates, coupling reactions, and final purification .
化学反应分析
Types of Reactions
Saxagliptin N-Carboxybenzyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of saxagliptin, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
科学研究应用
Saxagliptin N-Carboxybenzyl has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Saxagliptin N-Carboxybenzyl exerts its effects by inhibiting the DPP-4 enzyme, which prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition results in increased levels of these hormones, leading to enhanced insulin secretion and reduced glucagon release, thereby improving glycemic control .
相似化合物的比较
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with similar glycemic control properties.
Vildagliptin: Also a DPP-4 inhibitor, but with different pharmacokinetic properties.
Linagliptin: Known for its high selectivity for DPP-4 and minimal renal excretion.
Uniqueness
Saxagliptin N-Carboxybenzyl is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and interaction with the DPP-4 enzyme. Its derivatives are also studied for their potential enhanced efficacy and reduced side effects compared to other DPP-4 inhibitors .
属性
分子式 |
C26H31N3O4 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
benzyl N-[(1R)-2-[(1R,3R,5R)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-[(5S,7R)-3-hydroxy-1-adamantyl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17-,18+,19-,20+,21+,22-,25?,26?/m0/s1 |
InChI 键 |
DSLXQSYLYSTVKT-JRDSUQPKSA-N |
手性 SMILES |
C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |
规范 SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)






![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
